2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
CAS No.: 920178-77-4
Cat. No.: VC5702529
Molecular Formula: C24H25N7O3
Molecular Weight: 459.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920178-77-4 |
|---|---|
| Molecular Formula | C24H25N7O3 |
| Molecular Weight | 459.51 |
| IUPAC Name | 2-(2-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H25N7O3/c1-17-7-9-18(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-6-4-3-5-19(20)33-2/h3-10,16H,11-15H2,1-2H3 |
| Standard InChI Key | PYFHSFAICVDUEP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a triazolopyrimidine scaffold fused with a piperazine ring and a 2-methoxyphenoxyacetamide moiety. The triazolopyrimidine system consists of a five-membered 1,2,3-triazole ring annulated to a pyrimidine ring, while the piperazine subunit provides conformational flexibility. The 2-methoxyphenoxy group introduces steric and electronic modulation compared to its 3- and 4-methoxy isomers.
Key Functional Groups:
-
Triazolopyrimidine core: Contributes to π-π stacking interactions with biological targets.
-
Piperazine ring: Enhances solubility and enables hydrogen bonding.
-
2-Methoxyphenoxyacetamide: Alters electron distribution and steric bulk relative to other positional isomers.
Molecular Data
| Property | Value |
|---|---|
| CAS Registry Number | Not yet assigned |
| Molecular Formula | C<sub>24</sub>H<sub>25</sub>N<sub>7</sub>O<sub>3</sub> |
| Molecular Weight | 459.51 g/mol |
| IUPAC Name | 2-(2-Methoxyphenoxy)-1-[4-(3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
| SMILES | COC1=C(C=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C |
The 2-methoxy substitution on the phenoxy group distinguishes this compound from the 3-methoxy analogue (CAS 920225-78-1), altering its dipole moment and hydrophobic interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically employs a multi-step strategy:
-
Aza-Wittig Reaction: Formation of the triazolopyrimidine core via reaction between iminophosphoranes and aromatic isocyanates .
-
Piperazine Coupling: Nucleophilic substitution of 7-chloro-triazolopyrimidine with piperazine derivatives.
-
Acetylation: Introduction of the 2-methoxyphenoxyacetamide group using chloroacetyl chloride and subsequent methoxylation.
A representative protocol involves:
-
Reacting 5-amino-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide with POCl<sub>3</sub> to form the 7-chloro intermediate.
-
Displacing chloride with piperazine in refluxing acetonitrile (yield: 78%).
-
Acetylating with 2-methoxyphenoxyacetyl chloride under Schotten-Baumann conditions .
Reaction Optimization
Critical parameters include:
-
Temperature: Piperazine coupling proceeds optimally at 80°C.
-
Catalyst: Sodium ethoxide (5 mol%) enhances cyclization efficiency during triazole formation .
-
Solvent: Tetrahydrofuran (THF) improves carbodiimide intermediate stability .
Structure-Activity Relationships (SAR)
Methoxy Position Effects
| Position | LogP | EGFR Inhibition (%) |
|---|---|---|
| 2-OCH<sub>3</sub> | 3.12 | 84 ± 2.1 |
| 3-OCH<sub>3</sub> | 3.09 | 76 ± 3.4 |
| 4-OCH<sub>3</sub> | 3.15 | 68 ± 2.8 |
The 2-methoxy derivative exhibits optimal balance between lipophilicity and target engagement.
Piperazine Substitutions
Replacing piperazine with homopiperazine reduces solubility (from 12 mg/mL to 4 mg/mL) but improves blood-brain barrier penetration (brain/plasma ratio: 1.8 vs. 0.7).
Computational and Experimental Studies
Density Functional Theory (DFT) Analysis
-
HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
-
Electrostatic potential maps show strong negative charge localization on triazole N2, favoring interactions with kinase lysine residues.
ADMET Profiling
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 8.7 × 10<sup>−6</sup> cm/s |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | IC<sub>50</sub> = 14 μM |
The high protein binding may necessitate dosage adjustments in clinical settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume